Vancomycin aglycon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanism of Action

Researchers are continuing to investigate the precise way vancomycin aglycon disrupts bacterial cell wall synthesis. This knowledge can help identify potential targets for developing new antibiotics ().

Development of New Antibiotics

Due to the increasing prevalence of antibiotic resistance, there is a critical need for novel antibiotics. Vancomycin aglycon serves as a starting point for designing and synthesizing new antibiotics with improved potency and broader spectrum activity ().

Reducing Nephrotoxicity

Vancomycin use can sometimes cause kidney damage (nephrotoxicity). Researchers are exploring ways to modify vancomycin aglycon to retain its antibacterial properties while minimizing nephrotoxic side effects ().

Glycopeptide Resistance

Enterococci are a type of bacteria that can develop resistance to vancomycin, termed glycopeptide resistance. Research is underway to understand how these bacteria evade vancomycin's effects and how vancomycin aglycon can be modified to overcome this resistance mechanism ().

Vancomycin aglycon is the core structure of the glycopeptide antibiotic vancomycin, which is primarily effective against Gram-positive bacteria. The aglycon form lacks the sugar moieties that are typically attached to the vancomycin molecule, making it a simpler and often more potent form. This compound plays a crucial role in the development of new antibiotics, especially in response to the rising issue of antibiotic resistance. Its unique structure consists of a complex arrangement of aromatic rings and stereocenters, contributing to its biological activity and therapeutic potential.

Limited information exists on the specific hazards of isolated vancomycin aglycon. However, considering its derivation from vancomycin, it's likely to possess similar safety concerns. Vancomycin can cause nephrotoxicity (kidney damage) and ototoxicity (hearing damage) at high doses []. As a research compound, vancomycin aglycon should be handled with care following standard laboratory safety protocols.

- Aromatic Nucleophilic Substitution: This reaction is essential for constructing the complex ring structures found in vancomycin aglycon. Various strategies, such as ruthenium-mediated reactions, have been employed to achieve this.

- Macrolactamization: This step facilitates the formation of cyclic structures integral to the aglycon's activity.

- Peptide Coupling: Involves linking amino acids or other peptide fragments to enhance biological activity or modify properties.

Recent studies have explored different synthetic pathways, including total synthesis methods that utilize diastereoselective reactions to produce specific isomers of vancomycin aglycon .

Vancomycin aglycon exhibits significant antibacterial activity by inhibiting bacterial cell wall synthesis. It binds to the peptidoglycan precursor terminus N-acyl-d-Ala-d-Ala, effectively blocking the transpeptidation process necessary for cell wall integrity. This mechanism is particularly effective against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

The synthesis of vancomycin aglycon can be approached through various methods:

- Total Synthesis: This method involves constructing the entire molecule from simpler organic compounds. Notable approaches include:

- Semi-synthesis: Modifications to existing vancomycin molecules can yield aglycone derivatives with enhanced properties or activities. For example, removing sugar moieties and attaching fatty acyl chains can improve efficacy against Gram-negative bacteria .

Vancomycin aglycon has several applications in medicine and research:

- Antibiotic Development: As a backbone for designing new antibiotics, it serves as a template for modifications aimed at overcoming bacterial resistance.

- Research Tool: It is used in studies investigating bacterial cell wall synthesis mechanisms and resistance pathways.

- Conjugate Formation: Vancomycin aglycon can be conjugated with peptide carriers to enhance delivery and efficacy against resistant strains .

Interaction studies have revealed that vancomycin aglycon can engage in various interactions with bacterial targets:

- Binding Affinity: Research indicates that modifications to the aglycon structure can significantly alter its binding affinity to bacterial cell wall precursors, impacting its effectiveness against different strains .

- Synergistic Effects: Combining vancomycin aglycon with other antibiotics or agents may enhance its antibacterial activity through synergistic effects, particularly against resistant strains .

Vancomycin aglycon shares structural and functional similarities with several other glycopeptide antibiotics. Here are some notable compounds:

| Compound Name | Unique Features | Comparison with Vancomycin Aglycon |

|---|---|---|

| Teicoplanin | Contains a longer fatty acid side chain | More effective against certain Gram-negative bacteria |

| Dalbavancin | Features a lipoglycopeptide structure | Enhanced stability and activity against resistant strains |

| Oritavancin | Combines features of glycopeptides and lipoglycopeptides | Broader spectrum of activity including some Gram-negative bacteria |

Vancomycin aglycon is unique due to its specific binding mechanism and structural complexity, which has made it a focus for synthetic chemists aiming to develop new antibiotics . Its ability to be modified while retaining antibacterial efficacy sets it apart from other compounds in its class.

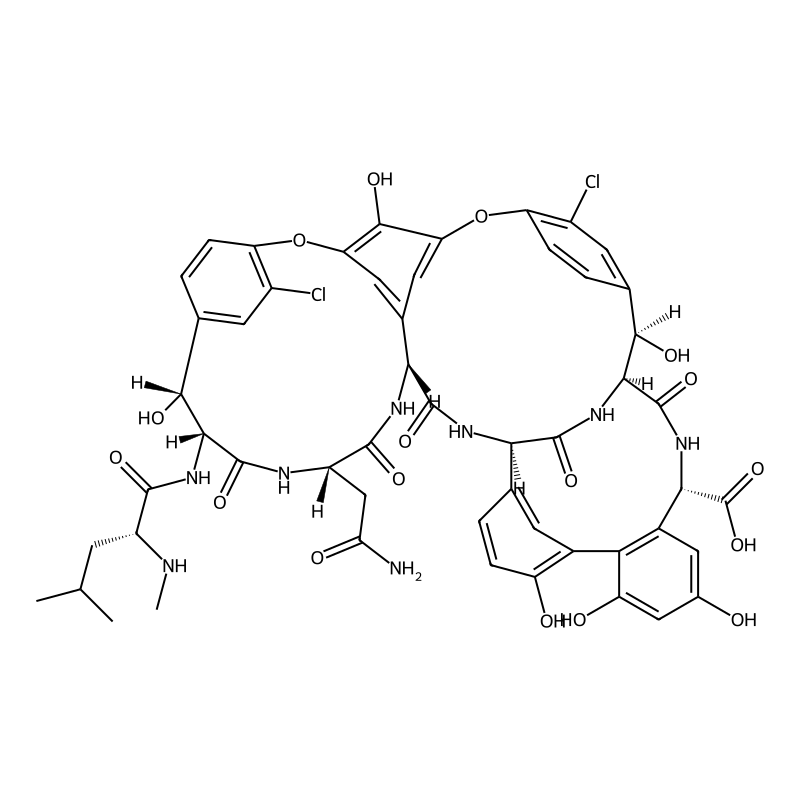

Vancomycin aglycon (C₅₃H₅₂Cl₂N₈O₁₇, molecular weight 1143.93 g/mol) is a heterodetic cyclic peptide antibiotic characterized by a rigid tricyclic scaffold comprising three macrocyclic rings (AB, CD, and DE). Its structure includes two chlorinated aryl rings (C and E rings) and a central resorcinol moiety critical for target binding. The absence of the disaccharide distinguishes it from vancomycin, simplifying structural modifications while preserving the core pharmacophore.

Table 1: Key Chemical Properties of Vancomycin Aglycon

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₃H₅₂Cl₂N₈O₁₇ | |

| CAS Registry Number | 82198-76-3 | |

| SMILES Notation | CC(C)CC@H | |

| InChIKey | JHIKFOISFAQTJQ-YZANBJIASA-N | |

| Bioactivity | Binds d-Ala-d-Ala/d-Lac |

The compound’s stereochemical complexity arises from seven amino acid residues, including β-hydroxytyrosine (β-HT) and 4-hydroxyphenylglycine (HPG), which stabilize the macrocyclic architecture through cross-linking. Its three-dimensional conformation enables cooperative dimerization, enhancing binding affinity for Lipid II precursors in bacterial cell walls.

Historical Context in Antibiotic Research

Vancomycin, first isolated in 1953 from Amycolatopsis orientalis, became a cornerstone for treating Gram-positive infections amid the rise of methicillin-resistant Staphylococcus aureus (MRSA) in the 1980s. However, the aglycon’s significance emerged later, as synthetic efforts sought to address vancomycin resistance mechanisms. Early structural elucidation in 1982 revealed the aglycon’s role in target binding, spurring interest in its chemical synthesis.

The first total synthesis of vancomycin aglycon, reported in 1999 by Boger et al., employed sequential macrocyclizations to construct the AB, CD, and DE rings. This achievement underscored the aglycon’s synthetic tractability compared to the glycosylated parent compound. Subsequent refinements, such as Moore and Boger’s 17-step synthesis (2020), reduced synthetic complexity while enabling systematic structural modifications.

Table 2: Milestones in Vancomycin Aglycon Synthesis

Role in Glycopeptide Antibiotic Development

Vancomycin aglycon serves as a platform for engineering analogs to combat resistance. Key strategies include:

- Target Affinity Optimization: Removal of the disaccharide simplifies modifications to the heptapeptide core. For example, C-ring dechlorination reduces steric hindrance, improving binding to d-Ala-d-Lac in vancomycin-resistant enterococci (VRE).

- Lipophilic Modifications: Appending lipophilic groups to the aglycon’s N-terminus enhances membrane penetration. A 2015 study demonstrated that dimeric aglycon analogs with lipophilic linkers exhibited 300-fold greater activity against VRE than vancomycin.

- Dual Binding Mechanisms: Analog Ψ[CH₂NH]Tpg⁴ (a methylene derivative) binds both d-Ala-d-Ala and d-Ala-d-Lac, overcoming VanA-type resistance.

Table 3: Biological Activity of Select Vancomycin Aglycon Analogs

These innovations highlight the aglycon’s utility in rational drug design. Unlike glycosylated vancomycin, the aglycon’s reduced polarity facilitates structural tweaks without compromising water solubility.

Vancomycin aglycon represents the core structure of vancomycin without its disaccharide moiety, exhibiting a complex molecular architecture with multiple functional groups that contribute to its unique structural properties [1]. The compound possesses a molecular formula of C53H52Cl2N8O17 and a molecular weight of 1143.9 g/mol, making it a substantial macromolecule with intricate structural features [1] [2]. At its foundation, vancomycin aglycon consists of a heptapeptide backbone that forms the scaffold for three distinct macrocyclic ring systems, commonly designated as the AB, CD, and DE ring systems [3].

The core peptide structure comprises seven amino acid residues that form the backbone of the molecule, with multiple functional groups distributed throughout the structure [4]. These functional groups include hydroxyl, amino, amide, carboxylic acid, and aromatic moieties that contribute to the compound's chemical properties and biological interactions [5]. Specifically, vancomycin aglycon contains six hydroxyl groups distributed across its structure, providing potential hydrogen bonding sites that are crucial for molecular recognition [6].

The aromatic character of vancomycin aglycon is defined by five aromatic rings that form part of the macrocyclic structure [7]. Two chlorine atoms are strategically positioned on the C and E rings, contributing to the compound's conformational properties and binding characteristics [8]. The molecule also features seven amide bonds within its peptide backbone, which are essential for maintaining the structural integrity of the compound [9].

| Feature | Description |

|---|---|

| Molecular Formula | C53H52Cl2N8O17 |

| Molecular Weight | 1143.9 g/mol |

| Core Structure | Heptapeptide backbone with three macrocyclic rings |

| Macrocyclic Rings | Three macrocyclic rings designated as AB, CD, and DE ring systems |

| Peptide Core | Seven amino acid residues forming a peptide backbone |

| Functional Groups | Multiple functional groups including hydroxyl, amino, amide, carboxylic acid, and aromatic rings |

| Chlorine Atoms | Two chlorine atoms (on the C and E rings) |

| Hydroxyl Groups | Six hydroxyl groups distributed across the structure |

| Amino Groups | Several amino groups including a terminal amine |

| Amide Bonds | Seven amide bonds in the peptide backbone |

| Carboxylic Acid | One carboxylic acid group |

| Aromatic Rings | Five aromatic rings in the structure |

| Diaryl Ether Linkages | Two diaryl ether linkages forming the CD and DE ring systems |

A distinctive structural feature of vancomycin aglycon is the presence of two diaryl ether linkages that form the CD and DE ring systems, creating the characteristic three-dimensional architecture of the molecule [10]. These linkages, along with the biaryl bond in the AB ring system, contribute to the compound's conformational rigidity and stereochemical properties [11]. The carboxylic acid group present in vancomycin aglycon provides an additional site for potential interactions and contributes to the overall acidity of the molecule [12].

Stereochemical Configuration and Atropisomerism

The stereochemical complexity of vancomycin aglycon is a defining characteristic that significantly influences its structural properties and molecular interactions [13]. The molecule contains multiple stereogenic centers throughout its structure, with nine defined atom stereocenters that contribute to its three-dimensional architecture [1]. These stereogenic centers establish the spatial arrangement of functional groups and are crucial for the compound's recognition of specific molecular targets [14].

A particularly fascinating aspect of vancomycin aglycon's stereochemistry is its exhibition of atropisomerism, a phenomenon resulting from restricted rotation around biaryl and diaryl ether bonds [11]. Atropisomerism occurs when rotation around single bonds is hindered due to steric constraints, leading to distinct conformational isomers that can be isolated under appropriate conditions [15]. In the case of vancomycin aglycon, this restricted rotation creates three axes of chirality within the molecule, specifically in the AB, CD, and DE ring systems [13].

The AB ring system features a biaryl axis of chirality, while both the CD and DE ring systems contain diaryl ether axes of chirality [16]. These three elements of atropisomerism collectively generate eight possible atropoisomers, yet remarkably, the natural product exists as a single atropoisomer configuration [17]. This specific atropoisomer configuration is stable under normal conditions, maintaining the compound's defined three-dimensional structure that is essential for its molecular recognition properties [18].

| Feature | Description |

|---|---|

| Stereogenic Centers | Multiple stereogenic centers throughout the molecule |

| Defined Atom Stereocenters | 9 defined atom stereocenters |

| Atropisomerism | Exhibits atropisomerism due to restricted rotation around biaryl and diaryl ether bonds |

| Atropisomer Configuration | The natural product exists as a single atropoisomer out of eight possible configurations |

| AB Ring Atropisomerism | Biaryl axis of chirality in the AB ring system |

| CD Ring Atropisomerism | Diaryl ether axis of chirality in the CD ring system |

| DE Ring Atropisomerism | Diaryl ether axis of chirality in the DE ring system |

| Conformational Stability | The atropisomer configuration is stable under normal conditions |

| Thermal Atropisomerism | Thermal conditions can induce atropisomer interconversion, with different energy barriers for each ring system |

An intriguing property of vancomycin aglycon's atropisomerism is the phenomenon of thermal atropisomerism, where elevated temperatures can induce interconversion between different atropisomers [13]. Research has shown that the energy barriers for this interconversion differ for each ring system, with the AB ring system typically requiring higher temperatures for atropisomer equilibration compared to the CD and DE ring systems [11]. This differential thermal behavior has been exploited in synthetic approaches to vancomycin aglycon, where controlled thermal conditions allow for selective atropisomer interconversion while preserving the stereochemistry of previously established ring systems [13].

The specific stereochemical configuration of vancomycin aglycon, including both its stereogenic centers and atropisomer configuration, is crucial for its molecular recognition properties and structural integrity [19]. The defined three-dimensional architecture created by these stereochemical elements establishes a precise spatial arrangement of functional groups that is essential for the compound's interactions with molecular targets [17].

Comparative Analysis with Vancomycin Structure

Vancomycin aglycon differs fundamentally from vancomycin in its lack of the disaccharide moiety, which consists of glucose-vancosamine attached to the aglycon core [1]. This structural difference has profound implications for the compound's physical properties, conformational behavior, and molecular interactions. The absence of the sugar residues in vancomycin aglycon results in a lower molecular weight (1143.9 g/mol) compared to vancomycin (1449.3 g/mol), reflecting the substantial contribution of the disaccharide to the overall mass of the parent compound [1] [9].

The binding pocket geometry of vancomycin aglycon remains similar to that of vancomycin, maintaining the essential structural features required for molecular recognition [20]. However, the absence of the sugar residues removes the steric constraints that these moieties provide in vancomycin, resulting in greater conformational flexibility in the aglycon structure [6]. This increased flexibility has significant implications for the compound's binding properties and molecular interactions [21].

Both vancomycin and its aglycon form dimeric complexes, but the dimer interface in vancomycin is stronger due to the additional interactions provided by the sugar residues [6]. The disaccharide moiety in vancomycin enlarges and strengthens the dimer interface, contributing to the enhanced stability of vancomycin dimers compared to those formed by the aglycon [6] [22]. This difference in dimerization behavior influences the compounds' molecular recognition properties and binding characteristics [23].

| Feature | Description |

|---|---|

| Structural Difference | Vancomycin aglycon lacks the disaccharide moiety present in vancomycin |

| Glycosylation | Vancomycin contains a disaccharide (glucose-vancosamine) attached to the aglycon core |

| Binding Pocket | The binding pocket geometry is similar but lacks the steric constraints provided by the sugar residues |

| Conformational Flexibility | Vancomycin aglycon exhibits greater conformational flexibility compared to vancomycin |

| Dimerization | Both form dimers, but vancomycin has a stronger dimer interface due to the sugar residues |

| Binding Affinity | Vancomycin has higher binding affinity for D-Alanine-D-Alanine ligands compared to the aglycon |

| Antimicrobial Activity | Vancomycin exhibits stronger antimicrobial activity than the aglycon |

| Molecular Weight Difference | Vancomycin (1449.3 g/mol) is heavier than vancomycin aglycon (1143.9 g/mol) |

| Hydrogen Bonding Capacity | Vancomycin has additional hydrogen bonding sites due to the sugar residues |

The binding affinity of vancomycin for D-Alanine-D-Alanine ligands is higher than that of vancomycin aglycon, reflecting the contribution of the sugar residues to the binding interaction [24]. This difference in binding affinity translates to stronger antimicrobial activity for vancomycin compared to its aglycon [25]. The sugar residues in vancomycin provide additional hydrogen bonding sites that are absent in the aglycon, enhancing the compound's capacity for molecular interactions.

Research has shown that the sugar residues in vancomycin contribute to the cooperativity of ligand binding, thereby increasing ligand affinity and enhancing antimicrobial activity [6]. The disaccharide moiety not only provides additional interaction sites but also influences the conformational behavior of the aglycon core, limiting it to a relatively small number of productive conformations [6]. This conformational restriction is believed to be a key factor in the enhanced binding properties and antimicrobial activity of vancomycin compared to its aglycon.

Crystallographic Studies and Conformational Dynamics

Crystallographic studies have provided valuable insights into the structural properties and conformational dynamics of vancomycin aglycon [6]. A high-resolution crystal structure of vancomycin aglycon has been determined at 0.98 Å, revealing detailed information about its three-dimensional architecture and molecular interactions [6]. This crystal structure was determined by exploiting the anomalous scattering of the chlorine atoms present in the molecule, which served as phasing elements for the structure determination [6].

A striking feature revealed by the crystal structure is the presence of four independent copies of vancomycin aglycon in the asymmetric unit, each exhibiting significant conformational variability [6]. This conformational heterogeneity contrasts with the more restricted conformational behavior of vancomycin, highlighting the role of the sugar residues in limiting the conformational flexibility of the parent compound [6]. The observed conformational variability in the crystal structure reflects the inherent flexibility of the aglycon core in the absence of the constraining sugar residues.

The crystal structure also reveals that vancomycin aglycon forms back-to-back dimeric complexes similar to those observed with vancomycin [6]. These dimers associate face-to-face in ligand-mediated assemblies, forming supramolecular structures that have been observed in both crystalline and solution states [19]. The dimeric complexes bind acetate anions in the crystal structure, mimicking the binding of natural ligands and providing insights into the compound's molecular recognition properties [6].

| Feature | Description |

|---|---|

| Crystal Structure Resolution | High-resolution crystal structure determined at 0.98 Å |

| Conformational Heterogeneity | Four independent copies in the asymmetric unit showing significant conformational variability |

| Binding Mode | Forms back-to-back dimeric complexes similar to vancomycin |

| Dimeric Complexes | Dimers associate face-to-face in ligand-mediated assemblies |

| Acetate Binding | Binds acetate anions in the crystal structure |

| Conformational Dynamics | Exhibits greater conformational flexibility compared to vancomycin |

| Sugar Residue Effect | Sugar residues in vancomycin provide steric constraints limiting conformational flexibility |

| Structural Determination Method | Structure determined by exploiting anomalous scattering of chlorine atoms |

| Anomalous Scattering | Chlorine atoms used as phasing elements for structure determination |

The conformational dynamics of vancomycin aglycon have been further investigated through molecular dynamics simulations, providing additional insights into its behavior in solution [12]. These studies have shown that vancomycin aglycon exhibits greater conformational flexibility compared to vancomycin, with the aglycon structure exploring a wider range of conformational states [12]. This enhanced flexibility influences the compound's binding properties and molecular interactions, contributing to its different behavior compared to vancomycin.

Key Macrocyclization Techniques

The construction of vancomycin aglycon requires the formation of three interlocking macrocyclic ring systems, each presenting unique synthetic challenges. The most significant breakthrough in macrocyclization methodology came through the development of aromatic nucleophilic substitution reactions for diaryl ether formation and optimized macrolactamization procedures [1] [2].

The sequential formation of the 16-membered CD and DE ring systems relies heavily on intramolecular aromatic nucleophilic substitution cyclizations. These reactions proceed under mild conditions using cesium fluoride and calcium carbonate in dimethylformamide at room temperature, achieving excellent diastereoselectivities of 8:1 for the CD ring closure and 14:1 for the DE ring formation [1] [2]. The success of these cyclizations depends critically on the choice of activating groups, with nitro substituents providing optimal reactivity while maintaining selectivity.

| Ring System | Technique | Conditions | Diastereoselectivity | Yield |

|---|---|---|---|---|

| CD (16-membered) | SNAr cyclization | CsF, CaCO3, DMF, 25°C | 8:1 dr | 70-85% |

| AB (12-membered) | Macrolactamization | DMTMMH, iPr2NEt, NMP | >30:1 dr | 70-90% |

| DE (16-membered) | SNAr cyclization | CsF, CaCO3, DMF, 25°C | 14:1 dr | 70-85% |

The 12-membered AB ring system formation utilizes an advanced macrolactamization strategy employing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium hexafluorophosphate as the coupling reagent [1]. This approach achieves remarkable diastereoselectivity (>30:1) while proceeding essentially instantaneously under optimized conditions. The reaction is conducted at practical concentrations (0.1 M) and demonstrates excellent scalability, having been successfully implemented on multigram scales [1] [2].

Alternative macrocyclization approaches have been explored by different research groups. The Evans methodology employed biomimetic oxidative cyclizations using iodobenzene diacetate in trifluoroethanol, though these reactions typically provided more modest selectivities (2-3:1 diastereomeric ratio) [3]. The Nicolaou approach utilized triazene-mediated cyclizations, which required subsequent functional group manipulations but offered good regiocontrol [4] [5].

Diastereoselective Atropisomer Control

The control of atropisomeric stereochemistry represents perhaps the most formidable challenge in vancomycin aglycon synthesis. The molecule contains three elements of axial or planar chirality that must be precisely controlled to obtain the natural product configuration [1] [2] [6].

The most significant advancement in atropisomer control came through the development of kinetically controlled methods that avoid the need for thermal equilibration procedures. The next-generation synthesis employs a ligand-controlled atroposelective one-pot Miyaura borylation-Suzuki coupling sequence for introduction of the AB biaryl axis of chirality [1]. This transformation utilizes (R)-BINAP(O) as the chiral ligand in combination with palladium acetate, achieving outstanding diastereoselectivity (>20:1) while providing excellent yields (82-93%) on scales up to 25 grams [1] [2].

The mechanism of this atroposelective coupling involves the formation of a stable oxidative addition complex between the palladium catalyst, chiral ligand, and aryl bromide substrate. The phosphine mono-oxide ligand proves essential for catalytic activity, with the intact bisphosphine showing no reactivity [1]. This discovery highlighted the importance of ligand oxidation states in controlling both reactivity and selectivity in cross-coupling reactions.

| Method | Mechanism | Selectivity | Applicability |

|---|---|---|---|

| Thermal Equilibration | Heating to overcome rotation barrier | Thermodynamic (1:1 to 10:1) | AB, CD, DE ring systems |

| Kinetic Control | Reaction conditions favor one isomer | Kinetic (5:1 to >20:1) | Mainly AB ring formation |

| Ligand-Controlled Coupling | Chiral ligands direct selectivity | Excellent (>20:1) | AB biaryl formation |

| Substrate Preorganization | Existing rings guide new formation | Good to excellent (8:1 to 30:1) | CD, DE ring closures |

Substrate-controlled atropisomer formation has proven highly effective for the CD and DE ring closures when conducted in the presence of the preformed AB macrocycle [1] [2]. The existing ring system provides crucial preorganization that directs the approaching nucleophile to the preferred face of the electrophilic aromatic system. This effect is further enhanced by careful choice of protecting groups, with bulky triisopropylsilyl ethers providing optimal selectivity through steric interactions [1].

Thermal atropisomer equilibration methods, while less elegant, remain valuable for cases where kinetic control is insufficient. These procedures typically require heating in dimethylformamide at 140°C for 2-24 hours and can achieve thermodynamic ratios ranging from 1:1 to 10:1 depending on the specific ring system [6] [7]. The key advantage of thermal equilibration is its generality, though the modest selectivities often necessitate chromatographic separation of diastereomers.

Protecting Group Strategies

The complexity of vancomycin aglycon synthesis necessitates sophisticated protecting group strategies that provide orthogonal deprotection pathways while maintaining stability throughout the lengthy synthetic sequence [1] [8] [9].

The amino termini require careful protection to prevent unwanted side reactions during macrocyclization procedures. tert-Butoxycarbonyl protection has proven optimal for most amino groups, providing acid-labile deprotection under mild conditions that avoid epimerization of sensitive stereocenters [1] [10]. For cases requiring orthogonal deprotection, allyloxycarbonyl protection offers palladium-catalyzed removal using phenylsilane and tetrakis(triphenylphosphine)palladium [8] [9].

| Position | Protecting Group | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| N-terminus amine | Boc (tert-butoxycarbonyl) | TFA/DCM | Acid labile |

| N-terminus amine | Alloc (allyloxycarbonyl) | Pd(PPh3)4, PhSiH3 | Pd-catalyzed |

| C-terminus carboxyl | tert-Butyl ester | TFA/DCM | Acid labile |

| Phenolic hydroxyl (A-ring) | Benzyl ether | Pd/C, H2 | Hydrogenolysis |

| Phenolic hydroxyl (D-ring) | Allyl ether | Pd(PPh3)4, PhSiH3 | Pd-catalyzed |

| Secondary alcohols | TIPS (triisopropylsilyl) | TBAF/THF | Fluoride |

Carboxyl group protection strategies have evolved significantly with the recognition that late-stage oxidations are problematic for substrates containing oxidation-sensitive functionalities. The current optimal approach employs tert-butyl ester protection introduced at an early stage, avoiding the need for late-stage oxidation procedures that were required in earlier synthetic routes [1]. This modification alone resulted in substantial improvements in overall yield and operational simplicity.

Phenolic hydroxyl groups present particular challenges due to their prevalence in the vancomycin structure and their involvement in critical macrocyclization reactions. Benzyl ether protection provides excellent stability throughout the synthesis while offering clean hydrogenolytic deprotection [10] [11]. For situations requiring orthogonal deprotection, allyl ethers can be removed under palladium-catalyzed conditions that are compatible with other protecting groups [8].

Secondary alcohol protection has proven crucial for achieving high diastereoselectivity in macrocyclization reactions. Triisopropylsilyl protection of hydroxyl groups adjacent to macrocyclization sites provides both steric directing effects and improved reaction selectivity [1]. The bulky nature of these protecting groups creates favorable steric interactions that bias the conformational preferences of cyclization precursors, leading to dramatically improved diastereoselectivities in both CD and DE ring formations.

The development of protecting group-free approaches represents a major advancement in synthetic efficiency. The enzymatic glycosylation procedures developed for vancomycin aglycon conversion to the natural product proceed without any protecting group manipulations, utilizing the fully functionalized aglycon directly [8] [12]. This approach eliminates multiple protection and deprotection steps while providing excellent yields and complete regioselectivity.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic approaches to vancomycin aglycon synthesis have emerged as powerful complementary strategies to traditional chemical synthesis, offering unique advantages in terms of selectivity, mild reaction conditions, and reduced protecting group requirements [8] [12] [13].

The glycosylation of vancomycin aglycon represents the most successful application of enzymatic methodology in this field. The natural biosynthetic enzymes GtfE and GtfD catalyze the sequential introduction of glucose and vancosamine residues with complete regioselectivity and excellent yields [8] [12]. GtfE, a glucosyltransferase, facilitates glucose incorporation using UDP-glucose as the donor, achieving 75-90% yields under optimized conditions [8] [9]. GtfD subsequently installs vancosamine using UDP-vancosamine, providing 85-95% yields with complete regiospecificity [12].

| Enzyme | Function | Substrate | Yield | Selectivity |

|---|---|---|---|---|

| GtfE (Glucosyltransferase) | Glucose incorporation | Vancomycin aglycon + UDP-glucose | 75-90% | Regiospecific |

| GtfD (Vancosaminyl transferase) | Vancosamine incorporation | Pseudoaglycon + UDP-vancosamine | 85-95% | Regiospecific |

| OxyB (Cytochrome P450) | C-O-D aryl ether formation | Linear heptapeptide | 50-70% | Highly selective |

| OxyA (Cytochrome P450) | A-O-B aryl ether formation | Monocyclic peptide | 60-80% | Moderate selectivity |

| OxyC (Cytochrome P450) | D-O-E aryl ether formation | Bicyclic peptide | 70-85% | Good selectivity |

Recent advances have significantly improved the practical utility of enzymatic glycosylation procedures. Modifications to enzyme loading, glycosyl donor preparation, and reaction conditions have reduced enzyme requirements by two-fold while increasing reaction concentrations nearly ten-fold [12]. These improvements enable single-pot, two-step conversions of aglycons to fully glycosylated products on scales ranging from 2 milligrams to 1 gram [12].

The development of chemoenzymatic approaches for constructing the tricyclic core structure represents a particularly exciting frontier. Cytochrome P450 enzymes from vancomycin biosynthesis, particularly OxyB, OxyA, and OxyC, catalyze the formation of the three characteristic aryl ether cross-links with remarkable selectivity [13]. OxyB demonstrates exceptional substrate tolerance while maintaining high selectivity for the C-O-D cross-link formation, providing clean monocyclic products without the regioisomeric mixtures often observed with chemical methods [13].

The keratinimicin synthesis studies revealed important insights into the structural requirements for enzymatic cross-link formation [13]. OxyB from keratinimicin biosynthesis (OxyBker) exhibits strict dependence on the X-domain for catalytic activity, unlike the vancomycin enzyme which can function independently. This requirement results in remarkably clean transformations with minimal side product formation, suggesting that protein-protein interactions play crucial roles in determining reaction selectivity [13].

Substrate scope studies have demonstrated that these enzymatic systems can tolerate significant structural modifications while maintaining their selectivity profiles. Non-natural amino acid substitutions and altered peptide sequences are generally well-accommodated, providing opportunities for preparing vancomycin analogues that would be extremely challenging to access through purely chemical approaches [13].

The integration of solid-phase peptide synthesis with enzymatic cross-linking has proven particularly powerful for accessing diverse vancomycin-related structures [13] [14]. Linear heptapeptides prepared by standard solid-phase methods serve as effective substrates for the cytochrome P450 enzymes, enabling rapid construction of the complex tricyclic framework. This approach has been successfully applied to the synthesis of keratinimicin A aglycon analogue, representing the first successful chemoenzymatic synthesis of a type II glycopeptide antibiotic [13].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of vancomycin aglycon presents numerous technical and economic challenges that significantly impact the commercial viability of synthetic approaches [15] [16] [17].

Amino acid synthesis represents one of the most significant bottlenecks in scaling vancomycin aglycon production. Five of the seven required amino acid subunits are non-proteinogenic and must be prepared through multi-step synthetic sequences [1] [2]. The cost and availability of these building blocks dramatically affect the overall economics of the synthesis. Current synthetic routes to the A-ring, C-ring, and D-ring subunits require 5-9 steps each, with overall yields ranging from 20-56% [1]. While recent improvements have enhanced these yields, the cumulative effect of multiple amino acid syntheses remains substantial.

| Challenge Category | Specific Challenge | Impact on Scale | Potential Solutions |

|---|---|---|---|

| Amino Acid Synthesis | Unnatural amino acid availability | High cost, limited availability | Improved synthetic methods |

| Macrocyclization | Low yielding cyclizations | Multiple reaction attempts needed | Reaction optimization studies |

| Atropisomer Control | Thermal equilibration requirements | Energy-intensive heating protocols | Microwave-assisted heating |

| Protecting Groups | Multiple protection/deprotection steps | Increased step count and waste | Protecting group-free approaches |

| Enzymatic Processes | Enzyme production and purification | Expensive enzyme production | Improved expression systems |

| Purification | Complex mixture separations | Extensive chromatography needed | Improved separation techniques |

The macrocyclization procedures, while highly effective on laboratory scales, present significant challenges for industrial implementation. The aromatic nucleophilic substitution reactions require strictly anhydrous conditions and extended reaction times, factors that complicate large-scale operations [1] [2]. The need for specialized reagents such as cesium fluoride and high-quality dimethylformamide adds to operational costs. Additionally, the substrate-controlled diastereoselectivity, while excellent, still produces minor amounts of undesired atropisomers that must be separated chromatographically.

Solvent and reagent considerations become particularly important at industrial scales. The optimized Sandmeyer chlorination procedure requires deuterated acetonitrile to achieve acceptable selectivity, which represents a significant cost burden for large-scale production [1]. Alternative approaches using protiated solvents result in substantial increases in undesired reduction byproducts, necessitating additional purification steps.

The enzymatic components of the synthesis, while highly efficient, present their own scalability challenges. Production and purification of the glycosyltransferases GtfE and GtfD require specialized fermentation and protein purification capabilities [12] [9]. Although these enzymes have been successfully expressed in Escherichia coli and can be produced on kilogram scales, the associated costs remain substantial compared to traditional chemical reagents.

Cofactor regeneration systems add another layer of complexity to enzymatic processes. The glycosyltransferase reactions require nucleotide diphosphate sugar donors (UDP-glucose and UDP-vancosamine), which are expensive and must be either purchased or synthesized [12] [9]. Recent developments in enzymatic cofactor recycling systems have improved the economics somewhat, but these approaches require additional enzymatic machinery and careful optimization of reaction conditions.

Process intensification strategies offer potential solutions to many scalability challenges. Continuous flow processing could address issues with thermal management in atropisomer equilibration procedures while reducing solvent requirements [15]. Microwave-assisted synthesis has shown promise for accelerating thermally-driven processes while improving energy efficiency. Integrated reaction-separation approaches could eliminate intermediate isolation steps, reducing both processing time and material losses.

The development of protecting group-free synthetic strategies represents a major opportunity for improving industrial scalability. Current routes require installation and removal of up to nine different protecting groups, each representing additional steps, reagents, and waste generation [1]. The success of enzymatic glycosylation without protecting groups demonstrates the feasibility of this approach and suggests that similar strategies might be applicable to other aspects of the synthesis.

Quality control and analytical considerations become increasingly important at industrial scales. The complex mixture compositions resulting from multiple atropisomeric possibilities require sophisticated analytical methods for process monitoring and product specification. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy must be integrated into robust analytical protocols capable of supporting large-scale manufacturing operations.

Economic modeling of the current synthetic routes suggests that material costs alone exceed those that would be competitive with fermentation-based production of vancomycin [15] [16]. However, the ability to access novel analogues that cannot be produced biosynthetically provides significant value that may justify the additional costs for specialized applications. The development of more efficient synthetic routes, combined with advances in process technology, may eventually enable cost-competitive synthetic production for selected applications.

Environmental considerations also play increasingly important roles in industrial synthesis design. The current routes generate substantial waste streams from protecting group manipulations, chromatographic purifications, and solvent usage [15]. Green chemistry principles suggest opportunities for developing more sustainable approaches through catalyst recycling, solvent reduction, and waste minimization strategies.

The regulatory landscape for synthetic pharmaceuticals adds additional complexity to industrial implementation. Good Manufacturing Practice requirements necessitate extensive documentation, validation, and quality control procedures that significantly impact production costs and timelines. The development of robust, reproducible synthetic procedures that meet regulatory standards while maintaining economic viability remains a significant challenge for the field.

XLogP3

Wikipedia

Dates

Explore Compound Types